1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a pyridinylsulfanyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Pyridinylsulfanyl Group: This step can be carried out through a nucleophilic substitution reaction where a pyridinylthiol reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
This compound: This compound features a different heterocyclic core, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-10-4-6-11(7-5-10)18-14(19)9-12(15(18)20)21-13-3-1-2-8-17-13/h1-8,12H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAOCAKOPFKTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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